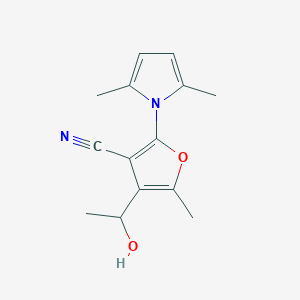

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile

Description

Structure and Properties

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile features a furan ring substituted at positions 2, 3, 4, and 5. Key substituents include:

- A 2,5-dimethyl-1H-pyrrol-1-yl group at position 2, contributing aromatic and electron-donating characteristics.

- A 1-hydroxyethyl (-CH(OH)CH₃) group at position 4, introducing hydrophilicity and stereochemical complexity.

- A methyl (-CH₃) group at position 5, influencing steric bulk and lipophilicity .

Synthesis and Applications

While direct synthesis details are unavailable, analogous compounds (e.g., 4-acetyl derivatives) suggest routes involving cyclization or nucleophilic substitution. The compound is marketed as a building block for organic synthesis, likely in pharmaceuticals or materials science due to its heterocyclic framework .

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6,10,17H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIDHMLGPVGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(O2)C)C(C)O)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile can be approached through multi-step organic synthesis. A possible route might involve:

Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrrole, which can be synthesized via the Paal-Knorr synthesis.

Formation of the Furan Ring: The furan ring can be synthesized from a precursor like 2-methylfuran.

Coupling Reactions: The pyrrole and furan rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling.

Functional Group Modifications: Introduction of the hydroxyethyl and cyano groups can be achieved through specific functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, forming a ketone.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole or furan rings.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyrrole or furan derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C13H17N1O2

- Molecular Weight : 219.29 g/mol

- CAS Number : 848369-68-6

The compound features a furan ring, a pyrrole moiety, and a carbonitrile group, which contribute to its reactivity and potential applications in synthesis and biological activity.

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including those similar to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrrole structure can enhance cell-specific antibody production in recombinant cell lines, indicating a potential role in cancer therapeutics .

Antioxidant Properties

The compound may also possess antioxidant capabilities due to the presence of hydroxyl and carbonitrile groups. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in health supplements and pharmaceuticals.

Materials Science

Polymer Synthesis

The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its ability to participate in cross-linking reactions can lead to the development of new materials with enhanced mechanical properties and thermal stability.

Nanocomposite Applications

Recent studies have explored the incorporation of such compounds into nanocomposites for improved electrical conductivity and thermal properties. The furan moiety is particularly beneficial for creating conductive pathways within polymer matrices.

Agricultural Chemistry

Pesticide Development

Compounds with similar structures have been investigated for their efficacy as pesticides. The incorporation of the pyrrole and furan rings can enhance bioactivity against pests while minimizing environmental impact.

Plant Growth Regulators

Research into plant growth regulators has indicated that compounds like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile may influence plant growth and development positively. This application could lead to advancements in sustainable agriculture practices.

Case Study 1: Anticancer Research

A study focused on the effects of pyrrole derivatives on monoclonal antibody production revealed that certain modifications significantly increased productivity without compromising cell viability. The results suggested that the structural features of these compounds play a critical role in their biological activity .

Case Study 2: Polymer Development

In polymer science, researchers synthesized new materials by incorporating 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile into polymer matrices. The resulting nanocomposites demonstrated improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related carbonitrile-containing compounds is summarized below:

*Estimated based on structural analogy; precise data unavailable.

Key Observations:

Carbonitrile (-CN) groups are common across all compounds, offering sites for nucleophilic attack or hydrogen bonding, critical in drug design .

Structural Diversity :

- Furan-Pyrrole vs. Chromene/Indazole : The target compound’s fused heterocyclic system may confer unique electronic properties compared to chromene or indazole cores, influencing binding affinity in biological systems .

- Fluorinated Analogs : Fluorine substitution (e.g., in indazole derivatives) improves metabolic stability and bioavailability, a feature absent in the target compound .

Synthetic Challenges :

- Multi-step synthesis is evident in compounds like 1-(4-fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile, where purification challenges arise due to byproduct formation . The target compound’s hydroxyethyl group may necessitate stereoselective synthesis.

Physicochemical Properties :

Biological Activity

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile, with the CAS number 848369-68-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a furan ring and a pyrrole moiety, which are known for their diverse biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing furan and pyrrole structures often possess antimicrobial properties. The specific activity of this compound against various bacterial strains has yet to be fully characterized but suggests potential applications in treating infections.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis pathways, although detailed mechanisms remain under investigation.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, potentially aiding in the protection against oxidative stress-related diseases.

The proposed mechanisms through which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could explain its cytotoxic effects on cancer cells.

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, altering cellular signaling pathways that lead to apoptosis or other cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Antioxidant | Reduction of oxidative stress markers |

Notable Research Findings

- A study conducted by Biosynth highlighted the compound's role as a non-ionic organic buffering agent in cell cultures, indicating its utility in biological research settings ( ).

- Further investigations into the cytotoxic effects revealed that treatment with the compound resulted in significant cell death in certain cancer cell lines, suggesting a potential therapeutic application ( ).

- Antioxidant assays demonstrated that the compound could reduce oxidative stress markers in vitro, supporting its role as an antioxidant ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.